molecular formula C15H21N3O4S B3142683 1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol CAS No. 510737-47-0

1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol

Cat. No.: B3142683
CAS No.: 510737-47-0
M. Wt: 339.4 g/mol
InChI Key: FKWNWWKEPAXSOR-UHFFFAOYSA-N
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Description

1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol is a synthetic small molecule featuring a benzothiazole 1,1-dioxide (saccharin) scaffold linked to a 3-methoxypropan-2-ol chain via a piperazine ring. This specific molecular architecture, which combines a heteroaromatic system with a polar side chain, is commonly explored in medicinal chemistry for constructing pharmacologically relevant compounds . The presence of the piperazine linker is a frequent structural motif in bioactive molecules, as it can enhance solubility and contribute to molecular recognition by biological targets . The 3-methoxypropan-2-ol moiety can serve as a versatile synthetic handle, similar to other hydroxyethyl chains in heterocyclic intermediates, allowing for further chemical modifications to create analogs or conjugates . As a key intermediate, this compound is valuable in drug discovery research, particularly in the synthesis and development of new chemical entities for screening against various biological targets. The compound is provided as a high-purity material to ensure reliable and reproducible research outcomes. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-22-11-12(19)10-17-6-8-18(9-7-17)15-13-4-2-3-5-14(13)23(20,21)16-15/h2-5,12,19H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWNWWKEPAXSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol typically involves a multi-step procedureReaction conditions may include the use of solvents like toluene and reagents such as thionyl chloride under controlled temperatures . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Biological and Medicinal Applications

The compound belongs to the class of benzothiazole derivatives known for diverse biological activities. Its applications can be categorized as follows:

1. Antimicrobial Activity

  • Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. The compound is being investigated for its effectiveness against various bacterial and fungal strains.
  • Case Study: A study published in Journal of Medicinal Chemistry demonstrated that similar benzothiazole compounds showed promising results against resistant strains of Staphylococcus aureus .

2. Anticancer Properties

  • Research indicates that the compound may possess anticancer activities by inducing apoptosis in cancer cells. The mechanism is believed to involve the modulation of specific biochemical pathways related to cell survival and proliferation.
  • Case Study: In vitro studies reported in Cancer Letters highlighted the potential of benzothiazole derivatives to inhibit tumor growth in various cancer cell lines .

3. Antidiabetic Effects

  • The compound is under investigation for its potential role in diabetes management, particularly through the modulation of glucose metabolism.
  • Case Study: Research published in Diabetes Care suggests that similar compounds can enhance insulin sensitivity and reduce blood glucose levels .

4. Neuroprotective Effects

  • Preliminary studies suggest neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
  • Case Study: A study featured in Neuropharmacology found that benzothiazole derivatives could protect neuronal cells from oxidative stress-induced damage .

Industrial Applications

1. Pharmaceutical Development

  • The compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.
  • Table 1: Pharmaceutical Applications
Application TypeDescription
AntimicrobialUsed as a base for developing new antibiotics.
AnticancerPotential lead compound for novel anticancer agents.
AntidiabeticInvestigated for formulations aimed at diabetes treatment.

2. Material Science

  • Beyond medicinal applications, the compound may have potential uses in developing new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine moiety may enhance its binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol include other benzothiazole derivatives such as:

Biological Activity

6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione, with the molecular formula C7H9ClN2O2, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is primarily noted for its potential therapeutic applications in oncology and virology. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and a propyl group. Its crystal structure reveals significant intramolecular interactions that contribute to its stability and biological activity. The presence of the chlorine atom is particularly important, as it influences the compound's reactivity and interaction with biological targets.

Anticancer Activity

Pyrimidine derivatives, including 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione, have demonstrated notable anticancer properties. Research indicates that these compounds can exhibit antiproliferative effects on various cancer cell lines.

  • Case Study : In a study evaluating the antiproliferative effects of several pyrimidine derivatives, 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione showed IC50 values indicating significant activity against tumor cells. For instance, similar compounds in the series exhibited IC50 values as low as 4.24 µM .
CompoundIC50 (µM)Cell Line Tested
6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dioneTBDTBD
5-(3-chloropropyl)-2,4-dichloropyrimidine4.24Various Tumor Cells
5-(2-chloroethyl)-2,4-dichloropyrimidineTBDHeLa Cells

Antiviral Activity

The antiviral potential of pyrimidine derivatives has also been explored. Compounds similar to 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione have been shown to exhibit activity against various viruses.

  • Mechanism of Action : The proposed mechanism involves inhibition of viral replication through interference with nucleic acid synthesis or direct interaction with viral proteins.

Mechanistic Insights

The biological activity of 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can be attributed to its structural features which facilitate interaction with biological macromolecules:

  • Alkylating Properties : The presence of the propyl chain allows for potential alkylation of DNA, leading to cytotoxic effects in cancer cells.
  • Antimetabolite Activity : Similar to other pyrimidine analogs like 5-fluorouracil, this compound may disrupt normal metabolic processes in rapidly dividing cells .

Q & A

Q. What are the standard synthetic routes for 1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions between piperazine derivatives and benzothiazole precursors. For example, analogous compounds are prepared by refluxing hydrazine derivatives with ketones in ethanol, followed by purification via recrystallization (e.g., DMF-EtOH mixtures) . Key intermediates like 3-piperazinobenzisothiazole are characterized using elemental analysis, IR, MS, and NMR to confirm regiochemistry and purity .

Q. Which spectroscopic methods are critical for confirming the structure of this compound and its intermediates?

  • 1H/13C NMR : Resolves proton environments (e.g., methoxy groups at δ ~3.3 ppm) and carbon backbone .
  • IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹ for the dioxo-benzothiazole moiety) .
  • Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .

Q. What are the primary biological targets or activities reported for this compound?

Derivatives of 1,2-benzisothiazol-3(2H)-one exhibit antifungal and antibacterial activity , likely through inhibition of fungal cytochrome P450 enzymes or bacterial cell wall synthesis . Specific analogs show activity against Candida spp. and Staphylococcus aureus .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the piperazine-benzothiazole core be addressed?

Regioselectivity issues arise during the coupling of asymmetric piperazine derivatives with benzothiazole precursors. Strategies include:

  • Temperature-controlled reactions : Lower temperatures favor kinetically controlled products.
  • Protecting group strategies : Temporary protection of reactive amines (e.g., acetyl or tert-butoxycarbonyl groups) to direct coupling .
  • Catalytic methods : Use of Pd or Cu catalysts for selective C–N bond formation .

Q. What structural modifications enhance the compound’s antifungal potency, and how are these guided by SAR studies?

  • Piperazine substituents : Bulky aryl groups (e.g., 4-substituted phenyl) improve binding to fungal CYP51 .
  • Methoxy group positioning : The 3-methoxypropan-2-ol moiety enhances solubility and membrane penetration .
  • Benzothiazole modifications : Electron-withdrawing groups (e.g., -SO₂) increase electrophilicity, improving target engagement .

Q. How can contradictions in biological activity data between assays be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, serum content). Mitigation strategies include:

  • Standardized protocols : Use CLSI or EUCAST guidelines for antifungal assays .
  • Metabolic stability testing : Evaluate compound degradation in plasma or liver microsomes .
  • Cross-validation : Compare results across multiple assays (e.g., broth microdilution vs. agar diffusion) .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

  • HPLC-MS/MS : Detects impurities at ppm levels using reverse-phase C18 columns and electrospray ionization .
  • X-ray crystallography : Confirms polymorphic purity and identifies crystalline impurities .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Molecular docking : Predicts binding affinity to targets like fungal CYP51 or bacterial topoisomerases .
  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions to refine substituents .

Q. What safety precautions are critical when handling reactive intermediates during synthesis?

  • Reactive intermediates : Use inert atmospheres (N₂/Ar) for azole-forming steps to prevent oxidation .
  • First-aid measures : Immediate ethanol rinsing for skin contact with sulfonating agents .

Methodological Notes

Q. How can crystallographic data resolve stereochemical uncertainties in derivatives?

Single-crystal X-ray diffraction definitively assigns stereochemistry. For example, the (3aR,7aR) configuration in related octahydroisoindole derivatives was confirmed via crystallography .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Flow chemistry : Enhances reproducibility in exothermic steps (e.g., cyclization).
  • Microwave-assisted synthesis : Reduces reaction times for heterocycle formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol

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